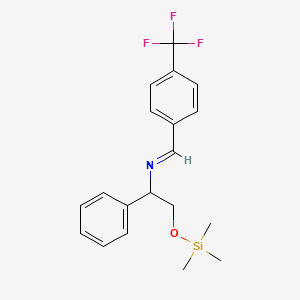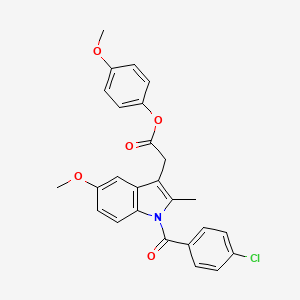
1-Boc-4-(2,4-dichlorobenzyl)-4-carboxypiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-4-(2,4-dichlorobenzyl)-4-carboxypiperidine is a chemical compound that belongs to the piperidine family It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a dichlorobenzyl group, and a carboxyl group attached to the piperidine ring
準備方法
The synthesis of 1-Boc-4-(2,4-dichlorobenzyl)-4-carboxypiperidine typically involves multiple steps. One common synthetic route starts with the protection of the piperidine nitrogen using a Boc group. This is followed by the introduction of the 2,4-dichlorobenzyl group through a nucleophilic substitution reaction. The final step involves the carboxylation of the piperidine ring to introduce the carboxyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and efficiency.
化学反応の分析
1-Boc-4-(2,4-dichlorobenzyl)-4-carboxypiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The dichlorobenzyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Boc-4-(2,4-dichlorobenzyl)-4-carboxypiperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Boc-4-(2,4-dichlorobenzyl)-4-carboxypiperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The pathways involved can vary, but the compound’s structural features allow it to engage in specific interactions that influence its biological effects.
類似化合物との比較
1-Boc-4-(2,4-dichlorobenzyl)-4-carboxypiperidine can be compared with other similar compounds, such as:
1-(2,4-Dichlorobenzyl)piperazine: This compound shares the dichlorobenzyl group but lacks the Boc and carboxyl groups.
1-Boc-4-(3-hydroxypropyl)piperazine: This compound has a similar Boc-protected piperazine structure but with a different substituent.
2,4-Dichlorobenzyl alcohol: This compound contains the dichlorobenzyl group but lacks the piperidine ring and Boc protection.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
特性
分子式 |
C18H23Cl2NO4 |
|---|---|
分子量 |
388.3 g/mol |
IUPAC名 |
4-[(2,4-dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C18H23Cl2NO4/c1-17(2,3)25-16(24)21-8-6-18(7-9-21,15(22)23)11-12-4-5-13(19)10-14(12)20/h4-5,10H,6-9,11H2,1-3H3,(H,22,23) |
InChIキー |
XJOGETBMNHHJRS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Cyclopentene-1-methanol, 4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-, 1-(dihydrogen phosphate), (1S,4R)-](/img/structure/B12284201.png)
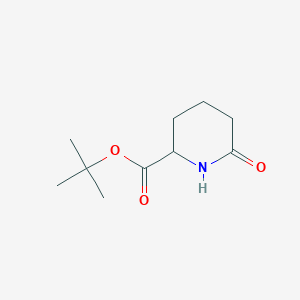
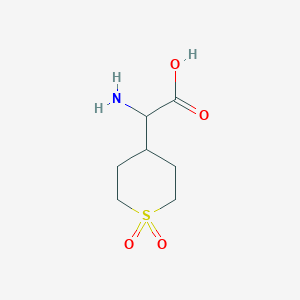
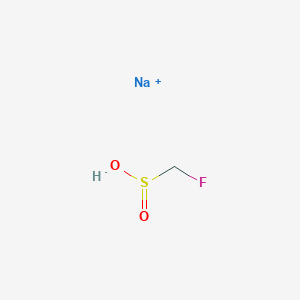
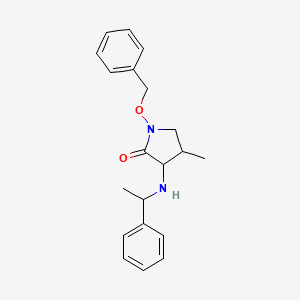

![5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B12284238.png)
![4-chloro-2-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12284245.png)
![3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B12284255.png)
![tert-butyl N-[1-oxo-1-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B12284261.png)
